BTAMB
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Overview
Description
2-(2-Benzothiazolylazo)-5-dimethylaminobenzoic acid, commonly referred to as BTAMB, is a chemical compound known for its application in analytical chemistry. It is used as a chromogenic reagent due to its ability to form colored complexes with metal ions .
Preparation Methods
BTAMB is synthesized with the objective of preparing sensitive organic reagents. The synthesis involves the reaction of 2-aminobenzothiazole with 5-dimethylaminobenzoic acid in the presence of an azo coupling agent . The reaction conditions typically include an acidic medium and a controlled temperature to ensure the formation of the desired azo compound.
Chemical Reactions Analysis
Scientific Research Applications
BTAMB is extensively used in scientific research for its ability to form colored complexes with metal ions, making it a valuable reagent in spectrophotometric analysis. Its applications include:
Analytical Chemistry: Used for the determination of trace amounts of metals in various samples.
Environmental Monitoring: Employed in the detection of metal pollutants in environmental samples.
Biological Studies: Utilized in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism by which BTAMB exerts its effects involves the formation of a complex with metal ions. The azo group in this compound coordinates with the metal ion, resulting in a color change that can be measured spectrophotometrically. This complexation is facilitated by the electron-donating properties of the dimethylamino group and the benzothiazole ring .
Comparison with Similar Compounds
BTAMB is compared with similar compounds such as 2-[2-(3,5-dibromopyridyl)azo]-5-dimethylaminobenzoic acid (3,5-diBr-PAMB). While both compounds form complexes with metal ions, this compound is noted for its higher selectivity, making it more suitable for specific analytical applications . Other similar compounds include 2-[2-(5-methylbenzothiazolyl)azo]-5-dimethylaminobenzoic acid, which also forms stable complexes with metal ions but has different chromogenic properties .
Properties
CAS No. |
83688-78-2 |
---|---|
Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yldiazenyl)-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H14N4O2S/c1-20(2)10-7-8-12(11(9-10)15(21)22)18-19-16-17-13-5-3-4-6-14(13)23-16/h3-9H,1-2H3,(H,21,22) |
InChI Key |
MFIPFYVHTJNYGB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=CC=CC=C3S2)C(=O)O |
Synonyms |
2-(2-benzothiazolylazo)-5-dimethylaminobenzoic acid BTAMB |
Origin of Product |
United States |
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